molecular formula C8H7NS B565639 Benzyl Isothiocyanate-d7 CAS No. 1246818-63-2

Benzyl Isothiocyanate-d7

Cat. No.: B565639
CAS No.: 1246818-63-2
M. Wt: 156.254
InChI Key: MDKCFLQDBWCQCV-XZJKGWKKSA-N
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Description

Benzyl Isothiocyanate-d7 is a deuterated form of Benzyl Isothiocyanate, a naturally occurring compound found in plants of the mustard family. This compound is known for its significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and mechanisms due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl Isothiocyanate-d7 can be synthesized through several methods. One common approach involves the reaction of benzylamine-d7 with carbon disulfide and a base, followed by oxidation. The reaction conditions typically include:

    Reactants: Benzylamine-d7, carbon disulfide, base (e.g., sodium hydroxide)

    Solvent: Dimethylformamide or similar polar aprotic solvent

    Temperature: Room temperature to moderate heating (25-50°C)

    Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To handle bulk quantities of reactants

    Continuous flow systems: For efficient and consistent production

    Purification steps: Including distillation and crystallization to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions: Benzyl Isothiocyanate-d7 undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides and sulfones

    Reduction: Can be reduced to form corresponding amines

    Substitution: Reacts with nucleophiles to form thioureas and other derivatives

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base

Major Products:

    Oxidation: Benzyl sulfoxide-d7, Benzyl sulfone-d7

    Reduction: Benzylamine-d7

    Substitution: Thiourea derivatives

Scientific Research Applications

Benzyl Isothiocyanate-d7 is widely used in scientific research due to its stable isotope labeling. Its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and metabolic studies

    Biology: Studied for its role in cellular processes and enzyme interactions

    Medicine: Investigated for its potential anticancer properties and effects on metabolic pathways

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzyl Isothiocyanate-d7 involves its interaction with cellular proteins and enzymes. It exerts its effects by:

    Inhibiting cytochrome P450 enzymes: Reducing the metabolism of carcinogens

    Inducing phase II detoxification enzymes: Enhancing the elimination of harmful substances

    Modulating cell cycle regulators: Leading to cell cycle arrest and apoptosis in cancer cells

    Inhibiting nuclear factor kappa B (NF-κB): Reducing inflammation and tumor progression

Comparison with Similar Compounds

Benzyl Isothiocyanate-d7 is compared with other similar compounds such as:

    Allyl Isothiocyanate: Found in mustard and horseradish, known for its pungent flavor and antimicrobial properties

    Phenethyl Isothiocyanate: Found in watercress, known for its anticancer properties

    Sulforaphane: Found in broccoli, known for its potent anticancer and antioxidant properties

Uniqueness: this compound is unique due to its deuterated form, which provides stability and allows for detailed metabolic studies. Its diverse biological activities and potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-[dideuterio(isothiocyanato)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2/i1D,2D,3D,4D,5D,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKCFLQDBWCQCV-XZJKGWKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N=C=S)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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